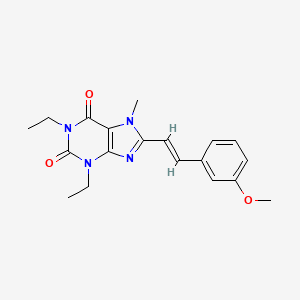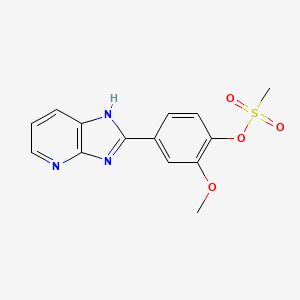
1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The compound’s structure includes a piperidine ring, a thienyl group, and a propynyl glycolate moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate involves several steps, including the formation of the piperidine ring and the introduction of the thienyl and propynyl glycolate groups. Common synthetic routes include:
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the thienyl group can be done through substitution reactions using thienyl halides.
Esterification: The propynyl glycolate moiety can be introduced through esterification reactions involving propynyl alcohol and glycolic acid derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate can be compared with other piperidine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
(1-Methyl-4-piperidinyl)(diphenyl)methanol: Used in medicinal chemistry for its pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102367-42-0 |
|---|---|
Molekularformel |
C15H19NO3S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-thiophen-2-ylpent-3-ynoate |
InChI |
InChI=1S/C15H19NO3S/c1-3-8-15(18,13-5-4-11-20-13)14(17)19-12-6-9-16(2)10-7-12/h4-5,11-12,18H,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
OJQNJVKWKDIMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




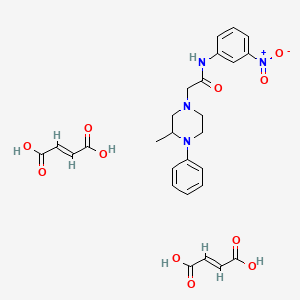


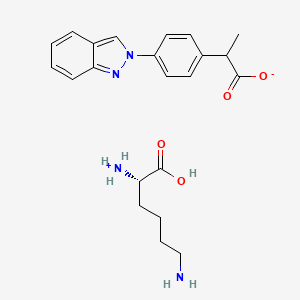
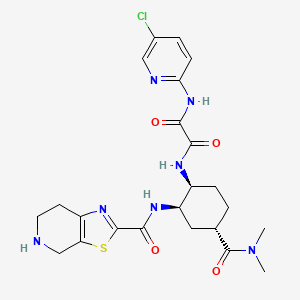

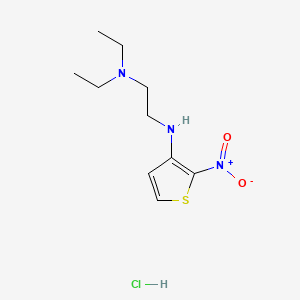
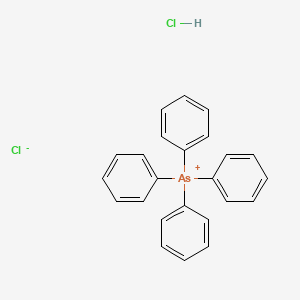
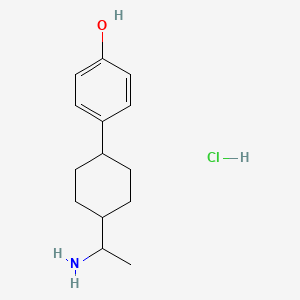
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
